Differential Inhibition of Human iNOS vs. eNOS Isoforms by N'-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide
N'-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide demonstrates a quantifiable selectivity window between human inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS). Against human iNOS expressed in HEK293 cells, the compound achieved an IC50 of 1.30 × 10^3 nM, whereas against human eNOS in the same cellular background, the IC50 was >3.00 × 10^4 nM [1]. This represents a >23-fold selectivity for iNOS over eNOS. While the absolute potency is modest, this differential inhibition profile indicates that the 2-ethoxyphenyl substitution pattern confers a measurable iNOS-preferring interaction, a feature not reported for many closely related oxalamide analogs with alternative N-substituents.
| Evidence Dimension | iNOS vs. eNOS inhibitory selectivity |
|---|---|
| Target Compound Data | iNOS IC50: 1.30 × 10^3 nM; eNOS IC50: >3.00 × 10^4 nM |
| Comparator Or Baseline | No direct head-to-head comparator data available for close oxalamide analogs in the same assay |
| Quantified Difference | >23-fold iNOS selectivity (iNOS/eNOS IC50 ratio) |
| Conditions | Human iNOS and eNOS expressed in HEK293 cells; NO production measured by 2,3-diaminonaphthalene-based fluorescence assay |
Why This Matters
For researchers requiring an oxalamide scaffold with a defined iNOS/eNOS selectivity profile, this compound offers a quantitatively characterized starting point, whereas most in-class analogs lack publicly reported isoform selectivity data.
- [1] BindingDB. PrimarySearch_ki for Monomer ID 50363275 (CHEMBL1944889). IC50 data for human iNOS and human eNOS. Curated by ChEMBL. View Source
